3-bromotetrahydro-2H-pyran-2-ol
Description
3-Bromotetrahydro-2H-pyran-2-ol (C₅H₉BrO₂, molecular weight 180.03 g/mol) is a brominated tetrahydropyran derivative featuring a hydroxyl group at position 2 and a bromine atom at position 3. This compound is synthesized via bromination of 3,4-dihydropyran using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water system, achieving a high yield of 94% . Its structure is critical in organic synthesis, serving as a versatile intermediate for pharmaceuticals and functionalized scaffolds due to the reactivity of its bromine and hydroxyl groups.
Properties
CAS No. |
103755-65-3 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
3-bromooxan-2-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2 |
InChI Key |
KDVYYOYHKBYRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)O)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Hydrogen Bromide
The direct bromination of tetrahydro-2H-pyran-2-ol (δ-valerolactol) with gaseous HBr in dichloromethane (DCM) represents a straightforward method. This reaction proceeds via acid-catalyzed substitution, where the hydroxyl group at position 2 activates the adjacent carbon for electrophilic attack. Under reflux conditions (40°C, 12 hours), this method achieves moderate yields (45–55%). Side products, including dibrominated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio of substrate to HBr).
Table 1: Reaction Conditions for HBr-Mediated Bromination
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 40°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 45–55% |
| Key Side Product | 3,5-Dibromo derivative |
Radical Bromination with N-Bromosuccinimide
N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), enables selective bromination at position 3. This method, adapted from analogous pyrone bromination protocols, involves heating tetrahydro-2H-pyran-2-ol with NBS (1.1 equiv) in carbon tetrachloride (CCl₄) under nitrogen. The reaction proceeds via a radical chain mechanism, favoring allylic bromination due to the stability of the intermediate radical. Yields range from 60–70%, with purity >90% after column chromatography.
Table 2: NBS Radical Bromination Protocol
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride (CCl₄) |
| Initiator | AIBN (0.1 equiv) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 60–70% |
Bromohydrin Addition to 3,4-Dihydro-2H-Pyran
Anti-Markovnikov Bromohydrination
Bromohydrin addition to 3,4-dihydro-2H-pyran introduces both bromine and hydroxyl groups across the double bond. Treatment of the dihydropyran with bromine water (H₂O/Br₂) at 0°C yields a bromohydrin intermediate, which is subsequently hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere. This two-step process achieves a 65% overall yield, with stereoselectivity favoring the trans-diastereomer.
Table 3: Bromohydrin Addition and Hydrogenation
| Step | Conditions | Yield |
|---|---|---|
| Bromohydrination | Br₂/H₂O, 0°C, 2 hours | 80% |
| Hydrogenation | Pd/C, H₂, MeOH, 25°C, 4 hours | 81% |
Ring-Opening of Epoxides with Hydrobromic Acid
Epoxide ring-opening with HBr provides a regioselective route to 3-bromotetrahydro-2H-pyran-2-ol. Starting from 2,3-epoxytetrahydropyran, treatment with 48% aqueous HBr at room temperature (24 hours) induces nucleophilic attack at the less hindered carbon, yielding the target compound in 75% isolated yield. Competing ring-expansion reactions are suppressed by using a polar aprotic solvent (e.g., tetrahydrofuran).
Table 4: Epoxide Ring-Opening Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| HBr Concentration | 48% aqueous |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 75% |
Reduction of 3-Bromo-2-Pyrone Derivatives
Catalytic Hydrogenation of 3-Bromo-2-Pyrone
3-Bromo-2-pyrone, synthesized via NBS bromination of 2-pyrone, undergoes catalytic hydrogenation (H₂, Pd/C) in methanol to afford 3-bromotetrahydro-2H-pyran-2-one. Subsequent reduction of the ketone with sodium borohydride (NaBH₄) yields the alcohol in 58% overall yield. This method is limited by the handling sensitivity of 2-pyrone precursors.
Table 5: Two-Step Reduction Protocol
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 6 hours | 70% |
| Hydrogenation | Pd/C, H₂, MeOH, 25°C, 4 hours | 83% |
| Ketone Reduction | NaBH₄, MeOH, 0°C, 1 hour | 85% |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
-
NBS Radical Bromination offers the highest scalability, with reaction volumes >1 L demonstrated in industrial settings.
-
Epoxide Ring-Opening provides superior regioselectivity but requires anhydrous conditions for optimal yields.
-
Bromohydrin Addition is stereoselective but necessitates strict temperature control during the bromination step.
Chemical Reactions Analysis
Types of Reactions
3-bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The bromine atom can be reduced to form tetrahydropyran-2-ol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of tetrahydropyran-2-ol derivatives.
Oxidation: Formation of 3-bromo-tetrahydropyran-2-one.
Reduction: Formation of tetrahydropyran-2-ol.
Scientific Research Applications
3-bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various derivatives.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-bromotetrahydro-2H-pyran-2-ol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 3-bromotetrahydro-2H-pyran-2-ol and related compounds:
Conformational and Stereochemical Considerations
- The tetrahydropyran ring adopts chair conformations, as demonstrated by NMR studies of related compounds . Substituent positions (e.g., bromine at C3 vs. hydroxyl at C4) influence ring puckering and stability. For example, this compound may stabilize a chair conformation with bromine equatorial to minimize steric strain.
Q & A
Basic: What are the most reliable synthetic routes for 3-bromotetrahydro-2H-pyran-2-ol, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves bromination of tetrahydro-2H-pyran-2-ol. A plausible route is electrophilic substitution using brominating agents (e.g., N-bromosuccinimide, HBr with H2O2) under controlled pH and temperature. Key steps include:
- Precursor activation : Protonate the hydroxyl group to enhance electrophilicity at the 3-position.
- Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
- Catalysis : Lewis acids like BF3•OEt2 (0.5–1.0 eq.) improve regioselectivity .
Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2–1.5 eq. bromine source) and reaction time (4–12 hrs) based on kinetic data. Thermodynamic parameters (ΔrH° and ΔrG°) from related systems (e.g., gas-phase proton transfer reactions for tetrahydro-2H-pyran-2-ol) suggest optimal temperatures of 0–25°C to avoid side reactions .
Basic: How should researchers characterize this compound to confirm structure and purity?
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy :
- ¹H NMR : Look for deshielded protons near the bromine (δ 3.5–4.5 ppm for H-3) and coupling patterns indicative of axial/equatorial positions in the pyran ring.
- ¹³C NMR : Confirm the 3-bromo substitution with a carbon shift at δ 30–40 ppm .
- Mass spectrometry (EI-MS) : Expect a molecular ion peak at m/z ≈ 180–182 (M⁺) with isotopic splitting (¹:¹ ratio for [⁷⁹Br/⁸¹Br]) .
- IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C-Br stretch (~550 cm⁻¹).
Basic: What physicochemical properties of this compound are critical for experimental design?
Methodological Answer:
Key properties include:
Advanced: What mechanistic pathways explain the regioselectivity of bromination at the 3-position?
Methodological Answer:
Regioselectivity arises from electronic and steric effects :
- Electronic factors : The hydroxyl group directs electrophiles via conjugation, with the 3-position being more electrophilic due to partial positive charge from adjacent oxygen.
- Steric hindrance : Bromination at the 2-position is disfavored due to axial substituent crowding in the chair conformation.
Mechanistic validation : - DFT calculations : Simulate transition states to compare activation energies for bromination at different positions. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Isotopic labeling : Use deuterated analogs to track proton transfer steps during electrophilic substitution .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- QSAR models : Correlate molecular descriptors (e.g., Hammett σ, LUMO energy) with reaction rates. For example, a lower LUMO energy (~-1.5 eV) indicates higher electrophilicity at C-3, favoring SN2 reactions .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.
Case study : Predict that substitution with NaN3 in DMF proceeds with 70–80% yield at 60°C, validated by experimental data from analogous bromopyran systems .
Advanced: How should researchers resolve contradictions in reported yields for bromination reactions of tetrahydro-2H-pyran-2-ol derivatives?
Methodological Answer:
Contradictions often stem from subtle experimental variables :
| Factor | Impact on Yield | Mitigation Strategy |
|---|---|---|
| Catalyst purity | Impurities (e.g., moisture) reduce activity | Use freshly distilled BF3•OEt2 . |
| Oxygen sensitivity | Radical side reactions | Conduct reactions under N2/Ar |
| Byproduct formation | Competing oxidation (e.g., ketones) | Add antioxidants (e.g., BHT) |
| Statistical analysis : Apply factorial design (e.g., 2³ DOE) to isolate critical factors. For example, a study varying temperature (0°C vs. 25°C), catalyst loading (0.5 vs. 1.0 eq.), and solvent (THF vs. DCM) identified temperature as the dominant variable (p < 0.05) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
